molecular formula C7H4BrN3O2 B101693 2-Amino-3-bromo-5-nitrobenzonitrile CAS No. 17601-94-4

2-Amino-3-bromo-5-nitrobenzonitrile

Cat. No.: B101693
CAS No.: 17601-94-4
M. Wt: 242.03 g/mol
InChI Key: MUHLVSZIVTURCZ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4BrN3O2. It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and nitro functional groups attached to the benzene ring.

Scientific Research Applications

2-Amino-3-bromo-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-nitrobenzonitrile typically involves the nitration of 2-Amino-3-bromobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Amino-3-bromobenzonitrile} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-nitrobenzonitrile depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino, bromo, and nitro allows it to participate in various chemical interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison: 2-Amino-3-bromo-5-nitrobenzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., chloro, fluoro, trifluoromethyl), the nitro group can participate in redox reactions and influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-amino-3-bromo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHLVSZIVTURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066219
Record name Benzonitrile, 2-amino-3-bromo-5-nitro-
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17601-94-4
Record name 2-Amino-3-bromo-5-nitrobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-bromo-5-nitro-
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Record name Benzonitrile, 2-amino-3-bromo-5-nitro-
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Record name Benzonitrile, 2-amino-3-bromo-5-nitro-
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Record name 2-amino-3-bromo-5-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research regarding the structure of 2-amino-3-bromo-5-nitrobenzonitrile?

A1: The research primarily focuses on how this compound molecules interact with each other in the solid state. The study reveals that these molecules are linked together through specific hydrogen bonds, forming sheet-like structures. These sheets consist of alternating ring patterns called R(2)(2)(12) and R(6)(6)(36) rings, both of which are centrosymmetric [].

Q2: What types of hydrogen bonding interactions are observed in the crystal structure of this compound?

A2: The research identifies two types of hydrogen bonds contributing to the sheet-like structure: N-H...N and N-H...O hydrogen bonds. These bonds involve the amino (N-H) group acting as a hydrogen bond donor, and the nitro (O) and another amino (N) group acting as hydrogen bond acceptors [].

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